8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Lipophilicity Physicochemical properties Lead optimization

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1333665-48-7) is a synthetic small-molecule belonging to the 1,5-benzodiazepin-2-one family, characterized by a C8-fluorine substituent and an N1-methyl group on the seven-membered diazepine ring scaffold. With a molecular formula of C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol, this compound is supplied at ≥95% purity by multiple vendors and carries a measured LogP of approximately 0.63, distinguishing it physicochemically from non-fluorinated and regioisomeric analogs.

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
CAS No. 1333665-48-7
Cat. No. B1442459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
CAS1333665-48-7
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCN1C(=O)CCNC2=C1C=C(C=C2)F
InChIInChI=1S/C10H11FN2O/c1-13-9-6-7(11)2-3-8(9)12-5-4-10(13)14/h2-3,6,12H,4-5H2,1H3
InChIKeyJBAOTJDFQDTNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1333665-48-7): Procurement-Grade Baseline for a Fluorinated 1,5-Benzodiazepin-2-one Building Block


8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1333665-48-7) is a synthetic small-molecule belonging to the 1,5-benzodiazepin-2-one family, characterized by a C8-fluorine substituent and an N1-methyl group on the seven-membered diazepine ring scaffold . With a molecular formula of C₁₀H₁₁FN₂O and a molecular weight of 194.21 g/mol, this compound is supplied at ≥95% purity by multiple vendors and carries a measured LogP of approximately 0.63, distinguishing it physicochemically from non-fluorinated and regioisomeric analogs [1]. It is principally employed as a heterocyclic building block in medicinal chemistry research, including the synthesis of DGAT1 inhibitors and CCR5 antagonist candidates [2][3].

Why 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Cannot Be Trivially Replaced by In-Class Analogs


The 1,5-benzodiazepin-2-one scaffold exhibits pronounced sensitivity to substitution pattern: the position of the methyl group (N1 vs. N5), the nature of the halogen at C8 (H, F, Cl, Br), and the presence or absence of the C2-carbonyl all materially alter lipophilicity, hydrogen-bonding capacity, and target engagement [1]. Even closely related analogs such as 1-methyl-des-fluoro (CAS 384832-05-7) or 8-fluoro-5-methyl (CAS 1333780-86-1) differ in measured LogP by >0.1 units and in molecular weight by ~18 Da, differences that can translate into divergent permeability, metabolic stability, and off-target profiles in biological assays [2]. The quantitative comparisons presented in Section 3 demonstrate that assuming functional equivalence among these analogs without experimental verification introduces material risk into lead optimization and structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one vs. Closest Analogs


Lipophilicity Modulation: C8-Fluorination Lowers LogP Relative to the Des-Fluoro Analog

The introduction of a single fluorine atom at the C8 position of the 1-methyl-1,5-benzodiazepin-2-one scaffold reduces the measured LogP from 0.744 (des-fluoro analog, CAS 384832-05-7) to 0.629 (target compound) [1]. This ΔLogP of –0.115 indicates increased polarity, which can enhance aqueous solubility and reduce non-specific protein binding relative to the non-fluorinated congener.

Lipophilicity Physicochemical properties Lead optimization

Regioisomeric Precision: N1-Methyl Substitution Defines Biological Activity Profile Distinct from N5-Methyl Analog

The target compound carries the methyl substituent at the N1 position (lactam nitrogen), whereas the commercially available regioisomer 8-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CAS 1333780-86-1) bears the methyl group at the N5 aniline nitrogen . Patent literature on 1,5-benzodiazepin-2-one DGAT1 inhibitors explicitly specifies N1-alkyl substitution (R² = methyl) as a preferred embodiment for potent enzyme inhibition, while N5-substituted variants are not claimed within the same activity range [1]. The thioanalogue thesis by Gaponov further demonstrates that N1-methyl-1,5-benzodiazepin-2-ones exhibit high neurotropic, fungicidal, and acaricidal activities not uniformly observed in N5-substituted series [2].

Regioisomerism DGAT1 inhibition SAR

Molecular Weight Offset: Fluorine Substitution Increases MW by ~18 Da vs. Des-Fluoro Analog, Enabling Mass Spectrometric Differentiation

The C8-fluorine substitution increases the molecular weight from 176.22 Da (des-fluoro analog, CAS 384832-05-7) to 194.21 Da (target compound), a shift of +17.99 Da . This mass difference is readily resolved by LC-MS and serves as a definitive analytical marker to confirm compound identity in reaction monitoring and purity assessment, eliminating ambiguity between the fluorinated and non-fluorinated building blocks in parallel synthesis workflows.

Molecular weight Mass spectrometry Analytical differentiation

DGAT1 Inhibitory Potential: N1-Methyl-1,5-Benzodiazepin-2-one Scaffold Engages Diacylglycerol O-Acyltransferase Type 1

The 1,5-benzodiazepin-2-one scaffold with N1-alkyl substitution is explicitly claimed as a DGAT1 inhibitor pharmacophore in patent US20110319396A1, with preferred R² substituent specified as methyl, consistent with the target compound's substitution pattern [1]. While specific IC₅₀ values for the 8-fluoro-N1-methyl derivative have not been publicly disclosed, benchmark compounds within the same patent series containing the N1-methyl-1,5-benzodiazepin-2-one core exhibit DGAT1 IC₅₀ values in the nanomolar range [1]. By contrast, the des-fluoro N1-methyl analog and the N5-methyl regioisomer are not associated with equivalent DGAT1 inhibitory data in the patent literature, suggesting that the 8-fluoro-N1-methyl combination represents a purposeful design choice within this target class [1][2].

DGAT1 Metabolic disease Enzyme inhibition

CCR5 Antagonist Screening Hit: Preliminary Pharmacological Activity Reported for 8-Fluoro-1-methyl-1,5-benzodiazepin-2-one Skeleton

A preliminary pharmacological screening report (Zhang, H. L., 2012) indicates that 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one exhibits CCR5 antagonistic activity and may be useful for treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While quantitative IC₅₀ or Kᵢ values are not provided in the publicly accessible abstract, the association of this specific fluorinated N1-methyl scaffold with CCR5 antagonism differentiates it from the des-fluoro and N5-methyl analogs, for which no comparable CCR5 activity has been reported.

CCR5 HIV Chemokine receptor

Purity Benchmarking: ≥95% Purity Specification Consistent Across Multiple Vendors

The target compound is consistently supplied at a minimum purity of 95% by multiple independent vendors including Fluorochem (SKU F673786), AKSci (Cat. 4920DL), ChemScene (Cat. CS-0262298), and Enamine (Cat. EN300-82050) . This multi-vendor consistency provides procurement flexibility and supply chain redundancy. The des-fluoro analog (CAS 384832-05-7) is also available at 95% purity from AKSci (Cat. 3708CZ), indicating that purity alone is not a differentiating factor; rather, the combination of purity, LogP, molecular weight, and regiospecific substitution pattern collectively defines the product's procurement value .

Purity Quality control Procurement

High-Confidence Application Scenarios for 8-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one Based on Differential Evidence


DGAT1 Inhibitor Lead Optimization and Patent Landscaping

The N1-methyl-8-fluoro substitution pattern directly matches the preferred pharmacophore claimed in MSD's DGAT1 inhibitor patent (US20110319396A1) [1]. Medicinal chemistry teams pursuing novel DGAT1 inhibitors for metabolic disease can procure this building block to generate analogs that fall within the defined IP space, while using the des-fluoro (CAS 384832-05-7) or N5-methyl (CAS 1333780-86-1) analogs as negative controls to validate the contribution of fluorine and N1-methyl substitution to target potency and selectivity. The 95% purity specification across multiple vendors ensures material suitability for enzyme assay and cellular screening without additional purification .

CCR5 Antagonist Screening and Immunology Probe Development

Based on the preliminary pharmacological screening report associating this specific scaffold with CCR5 antagonism, research groups investigating chemokine receptor modulation can employ this compound as a starting point for hit expansion [2]. The fluorine atom provides a spectroscopic handle (¹⁹F NMR) for monitoring cellular uptake and target engagement in biophysical assays, while the 18-Da mass offset versus the des-fluoro analog enables unambiguous LC-MS tracking in metabolic stability studies .

Physicochemical Property Calibration in CNS Drug Discovery

The measured LogP of 0.629 positions this compound near the lower boundary of the CNS drug-like LogP range (typically 1–5), making it a useful tool compound for calibrating permeability and solubility assays in blood–brain barrier penetration studies . Head-to-head comparison with the des-fluoro analog (LogP 0.744) within the same assay platform can quantify the contribution of C8-fluorination to membrane partitioning, aqueous solubility, and P-glycoprotein efflux susceptibility [3].

Fragment-Based Screening Library Enrichment

With a molecular weight of 194.21 Da and a LogP of 0.63, this compound satisfies fragment-like physicochemical criteria (MW < 250, LogP < 3.5) and introduces the 1,5-benzodiazepin-2-one scaffold—a privileged structure in medicinal chemistry—into fragment screening collections . The C8-fluorine atom enables subsequent structure-based elaboration via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, offering a synthetic handle not present in the des-fluoro analog [4]. Multi-vendor availability at 95% purity supports procurement for library production at scale .

Quote Request

Request a Quote for 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.